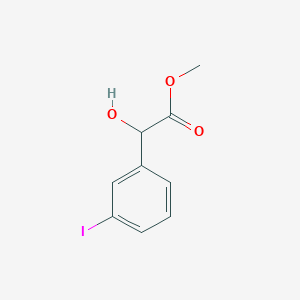

Methyl 2-hydroxy-2-(3-iodophenyl)acetate

Description

Methyl 2-hydroxy-2-(3-iodophenyl)acetate (CAS 502649-73-2) is an iodinated aromatic ester featuring a hydroxyl group at the α-position of the acetate moiety. Its molecular formula is C₉H₉IO₃, with a molecular weight of 292.08 g/mol (calculated from substituents). The iodine atom at the 3-position of the phenyl ring contributes to its distinct electronic and steric properties, making it valuable in synthetic chemistry, particularly in coupling reactions and as a precursor for pharmaceuticals. For instance, it serves as an intermediate in the synthesis of olopatadine hydrochloride, an antihistamine, via iodination and cyclization steps .

Properties

Molecular Formula |

C9H9IO3 |

|---|---|

Molecular Weight |

292.07 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-(3-iodophenyl)acetate |

InChI |

InChI=1S/C9H9IO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3 |

InChI Key |

DDYXARKMOCIMKI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)I)O |

Origin of Product |

United States |

Preparation Methods

Iodination of Aromatic Precursors

A common approach begins with iodination of an aromatic compound such as 2-(4-ethylphenyl)-2-methylpropanoic acid or related derivatives. Iodination is typically achieved using elemental iodine or N-iodosuccinimide (NIS) in the presence of acids like trifluoroacetic acid or sulfuric acid to facilitate electrophilic substitution at the meta position relative to substituents.

Typical reagents and conditions:

- Iodo reagent: Elemental iodine or N-iodosuccinimide (NIS)

- Acid catalyst: Glacial acetic acid, trifluoroacetic acid, or concentrated sulfuric acid

- Temperature: 0-100 ℃ depending on the step, often 0-50 ℃ for controlled iodination

- Reaction time: 6-24 hours

Acetylation and Esterification Steps

Following iodination, acetylation or esterification is performed to introduce the methyl ester and hydroxy groups on the alpha carbon adjacent to the aromatic ring.

-

- Solvent: Organic solvents such as ethyl acetate, tetrahydrofuran, or toluene

- Lewis acid catalysts: Commonly used to activate acetylation reagents

- Temperature: 0-50 ℃, often optimized around 40-50 ℃

- Reaction time: 16-22 hours monitored by TLC, HPLC, or LC-MS

Reduction Reactions

Reduction steps may involve the use of triethylsilane in trifluoroacetic acid to convert intermediate compounds to the desired hydroxy ester product.

-

- Molar ratio of triethylsilane to substrate: 2.1:1 to 2.5:1

- Temperature: 15-25 ℃, often around 20 ℃

- Reaction time: 13-19 hours, commonly 16 hours

- Monitoring: TLC, HPLC, or LC-MS

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature (℃) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination | Iodine, Acetic acid, Sulfuric acid, Oxidant | 0-100 (75 typical) | 6-24 | 84-89 | Recrystallization improves purity to >98% |

| Acetylation | Lewis acid, Acetylation reagent, Ethyl acetate | 0-50 (40-50) | 16-22 | Not specified | Requires careful temperature control and monitoring |

| Reduction | Triethylsilane, Trifluoroacetic acid | 15-25 (20) | 13-19 | Not specified | Molar ratio triethylsilane:substrate ~2.2:1 |

| Work-up & Purification | Extraction, pH adjustment, drying, vacuum concentration | Ambient | Variable | - | Multiple washing steps to remove impurities |

Research Findings and Industrial Considerations

- The use of thionyl chloride in some synthetic routes is discouraged due to environmental pollution concerns.

- The coexistence of ortho- and para-isomers during acylation can complicate purification and reduce yield; thus, regioselective iodination and reaction control are critical.

- The described methods prioritize simple, low-cost raw materials and reagents, and are designed for scalability and industrial production.

- Monitoring techniques such as TLC, HPLC, and LC-MS are essential for optimizing reaction times and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(3-iodophenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: Formation of 2-oxo-2-(3-iodophenyl)acetic acid.

Reduction: Formation of 2-hydroxy-2-(3-iodophenyl)ethanol.

Substitution: Formation of 2-hydroxy-2-(3-azidophenyl)acetate.

Scientific Research Applications

Methyl 2-hydroxy-2-(3-iodophenyl)acetate is utilized in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in the development of radiolabeled compounds for imaging studies.

Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(3-iodophenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and ester hydrolysis reactions, respectively. The iodine atom can undergo substitution reactions, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Iodine vs. Halogens : The iodine atom increases molecular weight and polarizability compared to Br or Cl, enhancing its utility in Suzuki-Miyaura cross-couplings due to stronger C–I bond activation .

- Functional Groups: Hydroxyl groups (as in the target compound) facilitate hydrogen bonding, influencing solubility and reactivity, whereas amino groups (e.g., ) are pivotal in forming amide bonds for drug scaffolds .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.